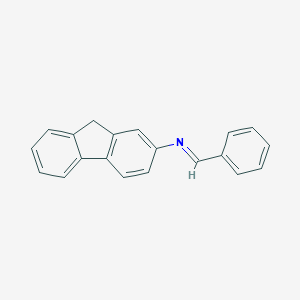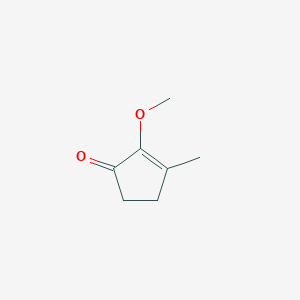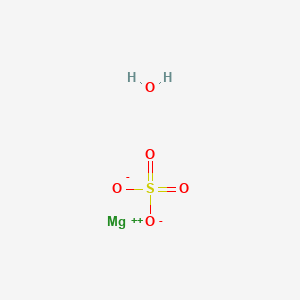
Tetrabromuro de zirconio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zirconium tetrabromide, also known as zirconium(IV) bromide, is an inorganic compound with the chemical formula ZrBr₄. This colorless solid is primarily used as a precursor to other zirconium-bromine compounds. It is known for its high reactivity and is often utilized in various chemical synthesis processes .
Aplicaciones Científicas De Investigación
Marcos Metal-Orgánicos (MOFs)
Los marcos metal-orgánicos basados en zirconio (Zr-MOFs) se han explorado para diversas aplicaciones . Los Zr-MOFs son una clase principal de MOFs funcionales debido a su alta estabilidad térmica, química e hidrolítica, gran área superficial y estructuras ajustables .
Adsorción de Agua
Los Zr-MOFs se han utilizado en la adsorción de agua . Esta aplicación es crucial en varias industrias, incluida la ciencia ambiental y la ingeniería.
Almacenamiento y Separación de Gases
Los Zr-MOFs también se han utilizado para el almacenamiento y separación de gases . Esto es particularmente importante en el sector energético, donde el almacenamiento y la separación eficientes de gas son críticos.
Catálisis Heterogénea
Los compuestos basados en zirconio, incluido el Tetrabromuro de zirconio, se han utilizado en la catálisis heterogénea . Esta aplicación es vital en la industria química, donde los catalizadores se utilizan para acelerar las reacciones químicas.
Sensores Químicos
Los Zr-MOFs se han utilizado en la detección química . Esta aplicación es esencial en varios campos, incluida la vigilancia ambiental y la atención médica.
Química Analítica
Los compuestos de zirconio, incluido el this compound, se han utilizado en la química analítica moderna . Las técnicas para la determinación de zirconio incluyen espectrometría molecular y atómica, análisis de fluorescencia de rayos X y métodos electroquímicos y de activación .
Aplicaciones Biomédicas
El óxido de zirconio, un compuesto relacionado con el this compound, se ha utilizado en diversas aplicaciones biomédicas . Estos incluyen su uso como agentes anticancerígenos, antibacterianos y antioxidantes, y en ingeniería de tejidos
Mecanismo De Acción
Target of Action
Zirconium tetrabromide (ZrBr4) is an inorganic compound that primarily targets zirconium oxide (ZrO2) in a carbothermic reaction . The compound’s primary role is to serve as a precursor to other Zr-Br compounds .
Mode of Action
Zirconium tetrabromide interacts with its target, zirconium oxide, through a carbothermic reaction . This reaction involves the action of bromine on zirconium oxide, resulting in the formation of ZrBr4 and carbon monoxide (CO) . The reaction can be represented as follows:
ZrO2+2C+2Br2→ZrBr4+2COZrO_2 + 2C + 2Br_2 \rightarrow ZrBr_4 + 2CO ZrO2+2C+2Br2→ZrBr4+2CO
Biochemical Pathways
It’s known that zrbr4 readily hydrolyzes to give the oxybromide, with the release of hydrogen bromide .
Pharmacokinetics
It’s known that zrbr4 is a solid that sublimes and reacts with water , which could impact its bioavailability.
Result of Action
The primary result of ZrBr4’s action is the formation of other Zr-Br compounds . .
Action Environment
The action of ZrBr4 is influenced by environmental factors such as temperature and the presence of water. For instance, ZrBr4 sublimes at high temperatures and reacts with water , which could affect its stability and efficacy.
Análisis Bioquímico
Biochemical Properties
The biochemical properties of Zirconium Tetrabromide are not well-studied. Zirconium, the parent element of Zirconium Tetrabromide, has been found to interact with human cells. For instance, Zirconium oxide nanoparticles have shown cytotoxic effects on human cells
Cellular Effects
Zirconium oxide nanoparticles have been found to penetrate the cell membrane, causing mitochondrial damage, and their cytotoxicity is associated with heightened oxidative stress in cells .
Molecular Mechanism
It is known that Zirconium Tetrabromide hydrolyzes readily to give the oxybromide, with the release of hydrogen bromide .
Temporal Effects in Laboratory Settings
It is known that Zirconium Tetrabromide is purified by sublimation .
Metabolic Pathways
Zirconium ions have been found to up-regulate the BMP/SMAD signaling pathway .
Transport and Distribution
It is known that Zirconium Tetrabromide reacts with water .
Subcellular Localization
It is known that Zirconium Tetrabromide is a colorless solid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Zirconium tetrabromide can be synthesized through several methods:
- One common method involves the direct reaction of zirconium dioxide with bromine in the presence of carbon at elevated temperatures. The reaction is as follows:
Direct Reaction: ZrO2+2C+2Br2→ZrBr4+2CO
This reaction typically occurs at around 560°C . Another method involves treating zirconium borohydride with hydrogen bromide:Borohydride Complex Treatment: Zr(BH4)4+4HBr→ZrBr4+4H2+2B2H6
Propiedades
IUPAC Name |
zirconium(4+);tetrabromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4BrH.Zr/h4*1H;/q;;;;+4/p-4 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWWNKUULMMMIL-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Br-].[Br-].[Br-].[Br-].[Zr+4] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br4Zr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13777-25-8 |
Source


|
| Record name | Zirconium bromide (ZrBr4), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13777-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Nitrophenyl) 2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetate](/img/structure/B81362.png)
![(1R,2S,4S,8R,9R,10S,13S,14R,17S,19S)-17-hydroxy-8,10,14-trimethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosane-6,20-dione](/img/structure/B81365.png)
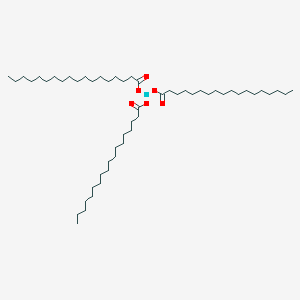
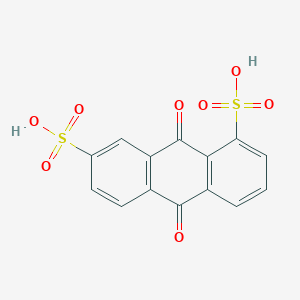
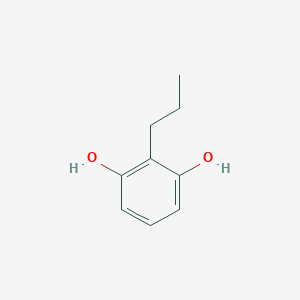
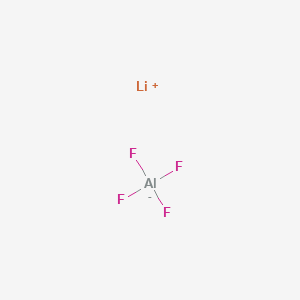
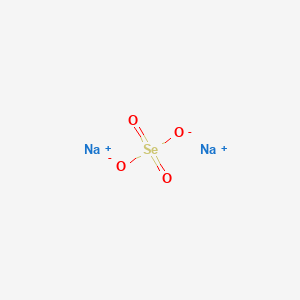
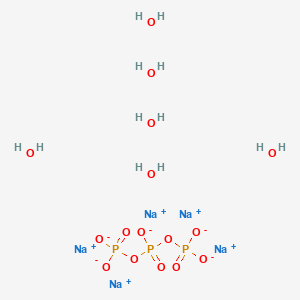
![Benzo[d]oxazole-5-carboxylic acid](/img/structure/B81381.png)
